Zedoarondiol

作用机制

Zedoarondiol通过各种分子途径发挥其作用:

生化分析

Biochemical Properties

Zedoarondiol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . Additionally, this compound interacts with the caveolin-1 (CAV-1) protein, which is involved in the regulation of the platelet-derived growth factor (PDGF) signaling pathway . These interactions highlight the compound’s potential in modulating inflammatory and proliferative responses.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In human bronchial smooth muscle cells, this compound inhibits proliferation by upregulating CAV-1 expression and regulating the CAV-1/PDGF pathway . In endothelial cells, this compound attenuates injury induced by oxidized low-density lipoprotein (ox-LDL) by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway . These effects influence cell signaling pathways, gene expression, and cellular metabolism, demonstrating the compound’s potential in treating diseases characterized by excessive cell proliferation and oxidative stress.

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. This compound inhibits the proliferation of human bronchial smooth muscle cells by upregulating CAV-1 and regulating the CAV-1/PDGF pathway . It also inhibits the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT signaling pathways . In endothelial cells, this compound activates the Nrf2 pathway, leading to the upregulation of heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which are involved in the cellular antioxidant response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound can inhibit the proliferation of vascular smooth muscle cells (VSMCs) through the regulation of the AMP-activated protein kinase (AMPK) signaling pathway . The stability and degradation of this compound, as well as its long-term effects on cellular function, are critical factors in its potential therapeutic applications. Long-term studies have demonstrated that this compound maintains its inhibitory effects on cell proliferation and oxidative stress over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving vascular smooth muscle cells, this compound was found to inhibit cell proliferation at a concentration of 20 µg/mL . Higher doses of this compound may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Animal studies have shown that this compound can effectively reduce inflammation and oxidative stress at appropriate dosages .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as endothelial nitric oxide synthase (eNOS) and AMP-activated protein kinase (AMPK), which play crucial roles in cellular metabolism . This compound’s effects on metabolic flux and metabolite levels are significant, as it can modulate the production of reactive oxygen species (ROS) and other metabolites involved in oxidative stress and inflammation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. For example, this compound induces the translocation of Nrf2 from the cytoplasm to the nucleus in endothelial cells, where it upregulates the expression of antioxidant proteins . These interactions are essential for the compound’s localization and accumulation in specific cellular compartments.

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. In endothelial cells, this compound induces the nuclear translocation of Nrf2, which is essential for its antioxidant effects . The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it can exert its therapeutic effects.

准备方法

合成路线和反应条件

Zedoarondiol主要从天然来源中分离,特别是姜黄属植物山姜的根茎 . 提取过程涉及使用甲醇或乙醇等有机溶剂,然后使用色谱技术纯化化合物 .

工业生产方法

This compound的工业生产涉及从山姜根茎中大规模提取。根茎被干燥并研磨成细粉,然后进行溶剂提取。 提取物通过柱色谱法和高效液相色谱法(HPLC)等技术进行浓缩和纯化 .

化学反应分析

科学研究应用

Cardiovascular Health

Atherosclerosis Inhibition

Zedoarondiol has been shown to inhibit atherosclerosis by modulating monocyte migration and adhesion to endothelial cells. A study indicated that this compound ameliorated atherosclerotic plaques in apolipoprotein E-knockout mice by regulating the CXCL12/CXCR4 signaling pathway, which is crucial for monocyte adhesion and migration . The compound significantly reduced monocyte adhesion to human umbilical vein endothelial cells (HUVECs) under oxidative stress conditions, suggesting a protective role against vascular inflammation .

Endothelial Cell Protection

In vitro experiments demonstrated that this compound protects endothelial cells from injury induced by oxidized low-density lipoprotein (ox-LDL) by enhancing antioxidant responses and inhibiting inflammatory cytokine release. The mechanism involves the activation of the Nrf2/HO-1 pathway, which is vital for cellular defense against oxidative stress . This protective effect underscores this compound's potential as a therapeutic agent in preventing endothelial dysfunction associated with atherosclerosis.

Regulation of Vascular Smooth Muscle Cells

Inhibition of Proliferation

this compound has been found to inhibit platelet-derived growth factor (PDGF)-BB-induced proliferation of vascular smooth muscle cells (VSMCs). Research indicates that this compound activates AMP-activated protein kinase (AMPK), leading to cell cycle arrest in the G0/G1 phase and suppression of DNA synthesis in VSMCs . This action not only reduces VSMC proliferation but also suggests a mechanism through which this compound may prevent vascular remodeling associated with cardiovascular diseases.

Impact on Bronchial Smooth Muscle Cells

Recent studies have also explored this compound's effects on human bronchial smooth muscle cells (HBSMCs), revealing its ability to inhibit excessive cell proliferation by upregulating caveolin-1 (CAV-1). This regulation is linked to the modulation of PDGF signaling pathways, further emphasizing this compound's role in managing conditions related to airway remodeling .

Anti-Inflammatory Properties

This compound exhibits significant anti-inflammatory effects, which are critical in various pathophysiological conditions. It reduces the expression of vascular cell adhesion molecules (VCAM-1 and ICAM-1) in endothelial cells subjected to oxidative stress, thereby decreasing monocyte adhesion rates . This property positions this compound as a potential candidate for therapies aimed at chronic inflammatory diseases.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

相似化合物的比较

Zedoarondiol在倍半萜内酯中独树一帜,因为它具有特定的生物活性及分子靶点。类似的化合物包括:

姜黄素: 姜黄属植物中的另一种化合物,以其抗炎和抗氧化特性而闻名.

香附酮: 一种具有抗癌和抗炎活性的倍半萜.

呋喃二烯酮: 表现出抗炎和抗肿瘤特性.

This compound因其对NF-κB和PDGF通路的特异性抑制而脱颖而出,使其成为治疗心血管疾病和其他炎症性疾病的有希望的候选药物 .

生物活性

Zedoarondiol, a bioactive compound derived from Curcuma zedoaria, has garnered attention for its diverse biological activities, particularly its potential therapeutic applications in various diseases. This article synthesizes current research findings, case studies, and experimental data regarding the biological activity of this compound.

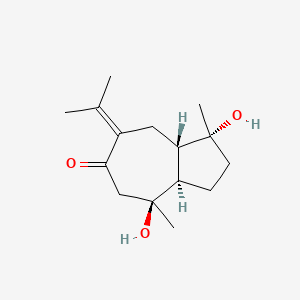

Chemical Structure and Source

This compound is classified as a sesquiterpenoid, specifically identified as (1β,4β,5β,10β)-zedoarondiol. It is extracted from the rhizomes of Curcuma zedoaria, commonly known as zedoary, which is part of the Zingiberaceae family. Traditionally, this plant has been utilized for its medicinal properties in various cultures.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. A study demonstrated that this compound inhibits the proliferation of human bronchial smooth muscle cells (HBSMCs) by regulating several signaling pathways, including the CAV-1/PDGF pathway and inhibiting MAPK and PI3K/AKT signaling pathways . The compound's mechanism involves inducing apoptosis in HBSMCs, as evidenced by flow cytometry analyses showing increased early and late apoptotic cell populations following treatment with this compound .

Table 1: Antitumor Effects of this compound on Cell Lines

| Cell Line | Treatment Concentration (µM) | Inhibition Rate (%) | IC50 (µM) |

|---|---|---|---|

| HepG2 | 20 | 45 | 68.23 |

| A549 | 40 | 55 | - |

| HeLa | 80 | 60 | - |

Immunomodulatory Effects

This compound has also been shown to modulate immune responses. In a study involving mice treated with ethanolic extracts of Curcuma zedoaria, significant increases in lymphocyte and neutrophil counts were observed, indicating an enhancement of the immune response . This immunomodulatory effect suggests potential applications in treating immune-related disorders.

The biological activity of this compound can be attributed to its influence on various molecular pathways:

- Apoptosis Induction : this compound promotes apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins such as Bcl-2 .

- Cell Cycle Arrest : Treatment with this compound leads to cell cycle arrest in the G1 phase, preventing progression to the S phase, which is critical for DNA synthesis and cell division .

- Inhibition of Proliferation : The compound inhibits proliferation through modulation of growth factor signaling pathways, particularly through the inhibition of PDGF receptor signaling .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Airway Remodeling : A clinical investigation into the effects of this compound on airway remodeling showed promising results in reducing excessive smooth muscle cell proliferation associated with chronic respiratory diseases .

- Antitumor Efficacy in Animal Models : In vivo studies using animal models demonstrated that this compound significantly reduced tumor size and improved survival rates when administered alongside conventional chemotherapy agents .

属性

IUPAC Name |

3,8-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4,7,8a-hexahydroazulen-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3/c1-9(2)10-7-12-11(5-6-14(12,3)17)15(4,18)8-13(10)16/h11-12,17-18H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIKNNOOLCGADE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CC2C(CCC2(C)O)C(CC1=O)(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Zedoarondiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

98644-24-7 | |

| Record name | Zedoarondiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

133 - 134 °C | |

| Record name | Zedoarondiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。